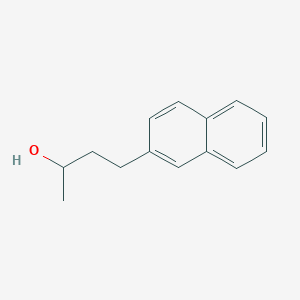
4-(naphthalen-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(naphthalen-2-yl)butan-2-ol is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The compound consists of a naphthalene ring system substituted with a 3-hydroxybutyl group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-2-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 3-chlorobutanol in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of Suzuki-Miyaura coupling, where a naphthalene boronic acid derivative is coupled with a 3-hydroxybutyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(naphthalen-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of 2-(3-oxobutyl)naphthalene.
Reduction: Formation of 2-(3-butyl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(naphthalen-2-yl)butan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(naphthalen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The naphthalene ring system can interact with aromatic amino acids in proteins, influencing their activity. The compound’s reactivity allows it to participate in various biochemical reactions, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxyl group at the second position, used in the synthesis of various organic compounds.
Uniqueness
4-(naphthalen-2-yl)butan-2-ol is unique due to the presence of the 3-hydroxybutyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H16O |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-naphthalen-2-ylbutan-2-ol |
InChI |
InChI=1S/C14H16O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-11,15H,6-7H2,1H3 |
Clé InChI |
HXENTOVJGYHGGG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














